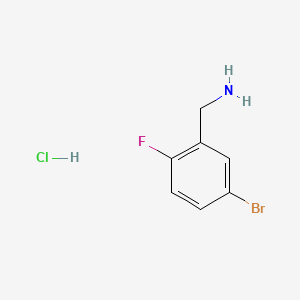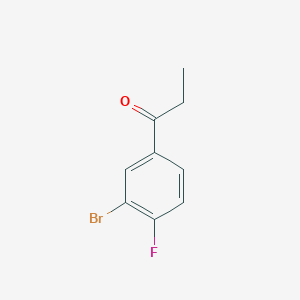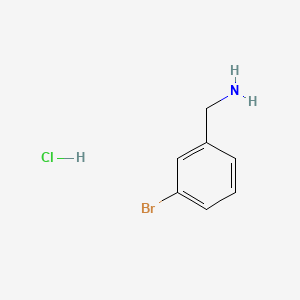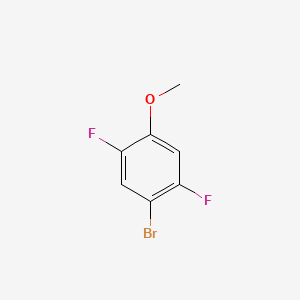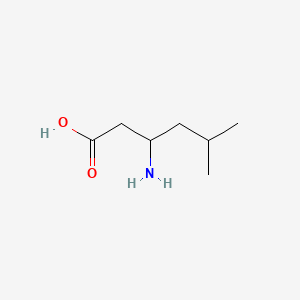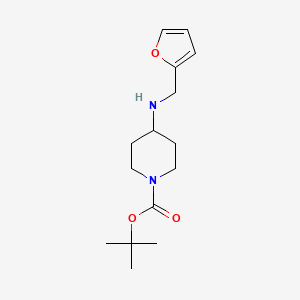
1-N-Boc-4-(2-furfurylmethylamino)piperidine
Übersicht
Beschreibung
“1-N-Boc-4-(2-furfurylmethylamino)piperidine” is a chemical compound with the CAS Number: 883516-51-6. It has a molecular weight of 280.37 and its IUPAC name is tert-butyl 4-[(2-furylmethyl)amino]-1-piperidinecarboxylate .
Molecular Structure Analysis
The InChI code for “1-N-Boc-4-(2-furfurylmethylamino)piperidine” is 1S/C15H24N2O3/c1-15(2,3)20-14(18)17-8-6-12(7-9-17)16-11-13-5-4-10-19-13/h4-5,10,12,16H,6-9,11H2,1-3H3 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-N-Boc-4-(2-furfurylmethylamino)piperidine” include a molecular weight of 280.37 . More specific properties like melting point, boiling point, and solubility are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Proteomics Research
This compound is utilized in proteomics research for the study of protein interactions and functions. It serves as a building block in the synthesis of peptides and proteins, which are essential for understanding cellular processes and disease mechanisms .
Kinesin Spindle Protein Inhibitors
It acts as a precursor in the development of kinesin spindle protein inhibitors . These inhibitors have the potential to be used as anticancer agents by disrupting the proper segregation of chromosomes during cell division .
GPR119 Agonists
The compound is used in synthesizing agonists for the orphan G-protein coupled receptor GPR119 . These agonists show promise in treating diabetes by stimulating insulin release in response to elevated blood glucose levels .
Pim-1 Kinase Inhibitors
Researchers use 1-N-Boc-4-(2-furfurylmethylamino)piperidine to create inhibitors of the Pim-1 kinase , an enzyme implicated in the survival and growth of cancer cells. Inhibiting Pim-1 can lead to the development of new cancer therapies .
Aspartic Acid Protease Inhibitors
This compound is also a precursor for aspartic acid protease inhibitors . These inhibitors are crucial in the development of drugs for diseases like HIV/AIDS, where they prevent the virus from maturing and replicating .
Synthesis of Bioactive Molecules
Due to its versatile structure, it is widely used in the synthesis of various bioactive molecules. These molecules have applications across different fields of medicine, including neurology, cardiology, and immunology .
Chemical Research and Development
In chemical R&D, this compound is valuable for its role in the synthesis of complex organic molecules. It’s used in material science and pharmaceuticals to create new compounds with potential industrial applications .
Educational and Laboratory Use
Lastly, in educational settings and research laboratories, 1-N-Boc-4-(2-furfurylmethylamino)piperidine is used to teach and practice synthetic and analytical chemistry techniques, preparing the next generation of chemists .
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl 4-(furan-2-ylmethylamino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-15(2,3)20-14(18)17-8-6-12(7-9-17)16-11-13-5-4-10-19-13/h4-5,10,12,16H,6-9,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYHQCQBDNMUDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375504 | |
| Record name | 1-N-Boc-4-(2-furfurylmethylamino)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-Boc-4-(2-furfurylmethylamino)piperidine | |
CAS RN |
883516-51-6 | |
| Record name | 1-N-Boc-4-(2-furfurylmethylamino)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-((furan-2-ylmethyl)amino)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

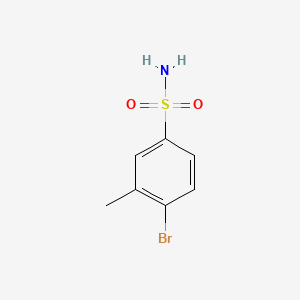
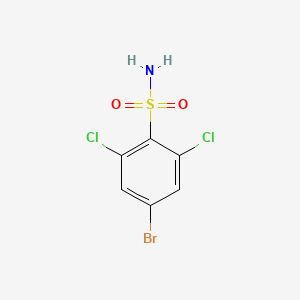

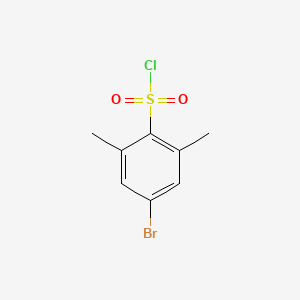
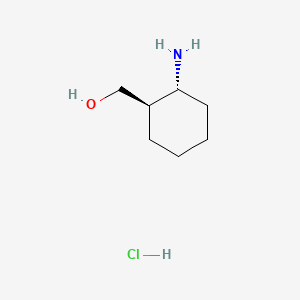
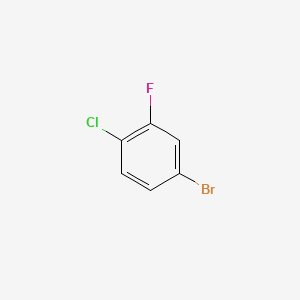
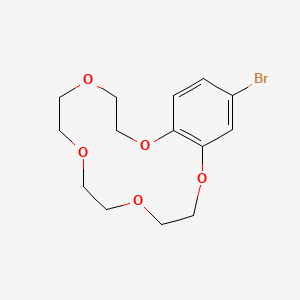
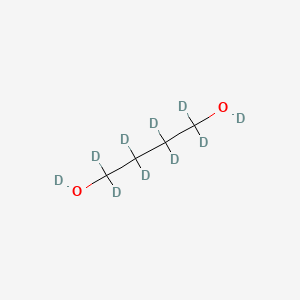
![4-tert-Butylcalix[4]arene-tetraacetic acid tetraethyl ester](/img/structure/B1271920.png)
